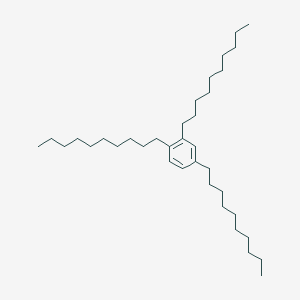

Benzene, 1,2,4-tris(decyl)-

Description

Properties

CAS No. |

138384-24-4 |

|---|---|

Molecular Formula |

C36H66 |

Molecular Weight |

498.9 g/mol |

IUPAC Name |

1,2,4-tris-decylbenzene |

InChI |

InChI=1S/C36H66/c1-4-7-10-13-16-19-22-25-28-34-31-32-35(29-26-23-20-17-14-11-8-5-2)36(33-34)30-27-24-21-18-15-12-9-6-3/h31-33H,4-30H2,1-3H3 |

InChI Key |

MOEDNZQWXWFMHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC(=C(C=C1)CCCCCCCCCC)CCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,2,4 Benzenetricarboxylic Acid, Tris Decyl Ester

Synthesis of the 1,2,4-Benzenetricarboxylic Acid Core

The foundational component of the target molecule is 1,2,4-benzenetricarboxylic acid, commonly known as trimellitic acid. wikipedia.org Its synthesis is a critical first step, with two primary approaches: building the benzene (B151609) ring from smaller units or functionalizing an existing substituted benzene precursor.

The construction of substituted benzene rings can be achieved through the [2+2+2] cycloaddition reaction, a process that involves the metal-catalyzed trimerization of alkynes. nih.gov This method offers a powerful tool for creating highly functionalized and complex aromatic systems. nih.gov Various transition metal catalysts, including those based on Cobalt, Rhodium, Iridium, and Nickel, have been successfully employed to facilitate these transformations, often with tunable regioselectivity. nih.govacs.org

For instance, research has demonstrated that cationic Rh(I) complexes can catalyze the homotrimerization of terminal alkynes to yield predominantly 1,2,4-substituted benzenes over the 1,3,5-isomers. nih.gov Similarly, Cobalt-catalyzed cyclotrimerization of 1,3-diynes has been developed to produce unsymmetrical 1,2,4-trialkynyl benzenes. acs.org While these methods provide elegant routes to substituted benzenes, their application to the specific, large-scale synthesis of the 1,2,4-benzenetricarboxylic acid core may be limited compared to oxidation routes. nih.govacs.org The development of these catalytic systems continues to focus on expanding substrate scope and controlling the substitution pattern of the resulting products. nih.gov

The most prevalent commercial method for producing trimellitic acid is the liquid-phase air oxidation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). wikipedia.orgpenpet.com This process is typically conducted in an acetic acid solvent under high temperature and pressure. google.comwipo.int The reaction relies on a complex catalyst system composed of heavy metals and a bromine source. google.comresearchgate.net

The catalyst system commonly includes cobalt and manganese, with bromine acting as a promoter. wipo.intgoogle.com Innovations in this process have introduced additional catalyst components to improve yield and selectivity. For example, the inclusion of cerium and, more notably, titanium has been shown to increase selectivity and reduce the formation of by-products. google.comgoogleapis.com Another patented process utilizes a catalyst system comprising zirconium, cobalt, and manganese with a bromine source. google.com The oxidation of pseudocumene to trimellitic acid generally occurs at temperatures between 140°C and 240°C and pressures from 5 to 30 bar. google.comgoogleapis.com

Alternative precursors include other xylene isomers. google.com For instance, m-xylene (B151644) and o-xylene (B151617) can be formylated to produce 2,4-dimethylbenzaldehyde (B100707) and 3,4-dimethylbenzaldehyde, respectively, which are advantageous intermediates for subsequent oxidation to trimellitic acid. google.com

| Catalyst Components | Solvent | Temperature Range | Pressure Range | Key Findings/Notes | Reference |

|---|---|---|---|---|---|

| Cobalt, Manganese, Bromine | Acetic Acid | 130–240°C | Not specified | A foundational catalyst system for the oxidation process. | wipo.int |

| Cobalt, Manganese, Cerium, Bromine, Titanium | Acetic Acid | 140–240°C (preferably 150–220°C) | 5–30 bar (preferably 6–25 bar) | The addition of titanium surprisingly increases selectivity and yield. | google.comgoogleapis.com |

| Zirconium, Cobalt, Manganese, Bromine | Acetic Acid | 160–210°C (320-410°F) | Not specified | Process focuses on improved recovery of trimellitic acid and catalyst recycling. | google.com |

Esterification Reactions with Decyl Alcohol

Once the 1,2,4-benzenetricarboxylic acid core is obtained, the three carboxylic acid groups are esterified with decyl alcohol to form the final product. This can be accomplished through direct esterification or transesterification.

Direct esterification, an application of the Fischer-Speier esterification, involves reacting trimellitic acid or its derivative, trimellitic anhydride, with decyl alcohol in the presence of an acid catalyst. wikipedia.orggoogle.com To drive the reaction to completion, water, a byproduct of the reaction, must be continuously removed. google.com The process often uses an excess of the alcohol to ensure complete esterification of all three carboxylic acid groups.

An alternative pathway is transesterification, where a pre-existing ester of trimellitic acid, such as trimethyl trimellitate, is reacted with a different alcohol, in this case, decyl alcohol. smolecule.compatsnap.com This reaction is also equilibrium-driven and typically requires a catalyst. justia.com The process involves heating the reactants, which displaces the lower-boiling alcohol (e.g., methanol) from the trimellitate, which is then removed to shift the equilibrium toward the desired product. patsnap.com

This method is widely used for producing various trimellitate esters. For example, trioctyl trimellitate is prepared by reacting trimethyl trimellitate with isooctanol. patsnap.com Similarly, mixtures of triisopentyl esters are made by transesterifying a trialkyl trimellitate (where the alkyl groups have fewer than 4 carbons) with a mixture of isomeric pentanols. justia.com This approach can be adapted for the synthesis of tris(decyl) trimellitate by using decyl alcohol as the reactant.

The efficiency of both direct esterification and transesterification is highly dependent on the choice of catalyst. justia.com A variety of catalysts can be employed, ranging from simple mineral acids to complex metal-organic compounds and solid acids.

Commonly used catalysts include:

Brønsted acids : Sulfuric acid and p-toluenesulfonic acid are traditional, effective catalysts for Fischer esterification. wikipedia.orggoogle.comjustia.com

Lewis acids/Metal Compounds : Metal-based catalysts are widely used, particularly titanium compounds such as tetrabutyl titanate and tetraisopropyl titanate. google.compatsnap.com Other metal compounds, including those of tin, zirconium, zinc, and nickel, have also been reported for the synthesis of trimellitates. google.com

Solid Acid Catalysts : To simplify catalyst removal and recycling, heterogeneous solid acid catalysts have been developed. Examples include polyaniline salts and acidic ion-exchange resins, which can offer high efficiency and good reusability. researchgate.net

Regioselective Synthesis and Isomer Control in Trisubstitution

The arrangement of three decyl groups on a benzene ring at the 1, 2, and 4 positions is a specific challenge that requires carefully chosen synthetic routes to prevent the formation of other isomers, such as the 1,2,3- or 1,3,5-substituted products. The primary methods to achieve this regiochemical control involve either building upon a pre-existing benzene core through sequential substitutions or constructing the substituted ring from acyclic precursors.

Strategies for Achieving 1,2,4-Substitution Pattern

Several key strategies have been developed to synthesize the 1,2,4-trisubstituted benzene scaffold with high regioselectivity. These methods range from classical electrophilic aromatic substitution to modern transition-metal-catalyzed reactions.

Stepwise Electrophilic Aromatic Substitution (EAS): A common and reliable method is the Friedel-Crafts acylation followed by a reduction. organicchemistrytutor.comlibretexts.org Direct Friedel-Crafts alkylation with 1-chlorodecane (B1663957) is generally avoided due to the high probability of carbocation rearrangements and polyalkylation, which leads to a complex mixture of isomers. libretexts.orgstudysmarter.co.uk A more controlled approach involves the following sequence:

Initial Substitution with a Directing Group : The synthesis can begin by introducing a strong directing group onto the benzene ring. For example, nitration of benzene yields nitrobenzene. The nitro group is a powerful meta-director. masterorganicchemistry.com

Sequential Friedel-Crafts Acylations : With the directing group in place, sequential Friedel-Crafts acylations using decanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) are performed. The initial nitro group directs the first acylation to the meta position. The nitro group is then reduced to an amine (-NH₂), which is an ortho-, para-director. This amine group then directs the subsequent acylations to the desired positions to form the 1,2,4-triacyl intermediate.

Final Reduction : The three acyl (ketone) groups are simultaneously reduced to decyl groups using a method like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction to yield the final product, Benzene, 1,2,4-tris(decyl)-.

Transition-Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful alternatives to classical EAS. Cross-coupling reactions provide a highly specific route to the target molecule. The Kumada coupling, for instance, can be employed by reacting 1,2,4-tribromobenzene (B129733) with three equivalents of a decyl Grignard reagent (decylmagnesium bromide) in the presence of a nickel catalyst. This method's high selectivity is dictated by the substitution pattern of the starting aryl halide.

[2+2+2] Cycloaddition Reactions: The construction of the benzene ring itself offers another elegant strategy. The transition-metal-catalyzed [2+2+2] cycloaddition (or cyclotrimerization) of alkynes can be tailored to produce specific isomers. nih.gov By carefully selecting the catalyst, such as a rhodium(I) or cobalt complex, the intermolecular trimerization of a terminal alkyne like 1-dodecyne (B1581785) can be directed to predominantly form the 1,2,4-trisubstituted benzene product over the 1,3,5-isomer. nih.govresearchgate.net

Table 1: Comparison of Synthetic Strategies for 1,2,4-Trisubstitution

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Stepwise EAS (Acylation-Reduction) | Sequential introduction of acyl groups onto a benzene ring using directing groups, followed by reduction. | Good control over regiochemistry; avoids carbocation rearrangements. libretexts.org | Multi-step process; may require harsh reagents for reduction. |

| Cross-Coupling (e.g., Kumada) | Coupling of a pre-functionalized 1,2,4-trihalobenzene with an organometallic reagent. | High regioselectivity; often high yields. | Requires synthesis of specific precursors (trihalobenzene and Grignard reagent). |

| [2+2+2] Cycloaddition | Construction of the aromatic ring from three alkyne molecules using a transition metal catalyst. nih.gov | Atom-economical; rapid assembly of the core structure. | Catalyst-dependent selectivity; can sometimes produce mixtures of isomers. arkat-usa.org |

Investigation of Reaction Pathway Selectivity

The preference for the 1,2,4-isomer is a direct consequence of the chosen reaction mechanism and the electronic and steric influences of substituents.

In the stepwise EAS pathway , selectivity is governed by the powerful directing effects of the functional groups present on the ring at each stage. masterorganicchemistry.comlibretexts.org A deactivating, meta-directing group like -NO₂ forces the initial substitution to the C3 position. After its conversion to a strongly activating, ortho-, para-directing amine (-NH₂), the subsequent substitutions are guided to the positions ortho and para relative to the amine, thus locking in the 1,2,4-pattern. The choice of Friedel-Crafts acylation over alkylation is crucial for selectivity. The acylium ion electrophile does not undergo rearrangement, and the resulting acyl group deactivates the ring, preventing further unwanted substitutions (poly-acylation). libretexts.org

In cycloaddition reactions , the selectivity is not governed by pre-existing substituents on a ring but by the mechanism of the catalytic cycle. For the cyclotrimerization of terminal alkynes, the regioselectivity depends on how the alkyne molecules approach and insert into the growing metallacycle intermediate. nih.gov The choice of the metal catalyst (e.g., Co, Rh, Ni) and the associated ligands is paramount in controlling the electronic and steric factors that favor the head-to-tail and head-to-head couplings, which ultimately determine the ratio of 1,2,4- to 1,3,5-isomers. nih.govresearchgate.net

Purification and Isolation Techniques for High-Purity Compounds

Obtaining "Benzene, 1,2,4-tris(decyl)-" in high purity requires the removal of starting materials, catalysts, byproducts, and, most importantly, other regioisomers. The long, nonpolar decyl chains give the molecule a high boiling point and low polarity, which dictates the appropriate purification methods.

Fractional Distillation: Due to its high molecular weight, the compound must be purified by fractional distillation under high vacuum to prevent thermal decomposition. alfa-chemistry.com This technique is effective for separating the desired product from more volatile impurities or non-volatile materials like catalyst residues and polymeric byproducts. However, separating it from other tris(decyl)benzene isomers via distillation is challenging due to their likely similar boiling points. nist.gov

Column Chromatography: Silica (B1680970) gel column chromatography is a standard and effective method for separating isomers with different polarities or shapes. uab.cat Although the polarity difference between the 1,2,4-, 1,2,3-, and 1,3,5-tris(decyl)benzene isomers is small, their different shapes can lead to differential interaction with the stationary phase (silica gel). Elution with a nonpolar solvent system, such as hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture, can allow for the isolation of the pure 1,2,4-regioisomer. uab.cat

Adsorbent Treatment: For removing trace impurities that impart color or odor, the crude product may be percolated through a bed of adsorbent material, such as activated carbon or specialized clays. google.comgoogle.com This is a common finishing step in the industrial production of long-chain alkylbenzenes to improve the quality of the final product. google.com

Table 2: Purification Techniques for Benzene, 1,2,4-tris(decyl)-

| Technique | Purpose | Key Considerations |

|---|---|---|

| Vacuum Fractional Distillation | Bulk purification; removal of low-boiling and high-boiling impurities. alfa-chemistry.com | Requires high vacuum to prevent decomposition; may not separate regioisomers effectively. nist.gov |

| Silica Gel Column Chromatography | Separation of regioisomers and polar byproducts. uab.cat | Effective for high-purity isolation; can be slow and require large solvent volumes for large scales. |

| Adsorbent Percolation | Removal of color bodies and trace polar impurities. google.com | A final polishing step to improve product quality. |

Mechanistic Studies of Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution (EAS) on Decyl-Substituted Benzene (B151609) Triesters

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. savemyexams.comdalalinstitute.com The reaction generally proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation known as an arenium ion, followed by the rapid removal of a proton to restore aromaticity. msu.edumasterorganicchemistry.com The substituents already present on the benzene ring significantly influence both the rate of the reaction and the position of the new substituent. openstax.org

Substituents on an aromatic ring are classified as either activating or deactivating based on their effect on the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.commasterorganicchemistry.com Activating groups donate electron density to the ring, stabilizing the carbocation intermediate and increasing the reaction rate. uomustansiriyah.edu.iq Conversely, deactivating groups withdraw electron density, which destabilizes the intermediate and slows the reaction. msu.edumasterorganicchemistry.com

The three ester groups (-COOR) in tris(decyl) benzene-1,2,4-tricarboxylate are deactivating substituents. This deactivation arises from two primary electronic effects:

Inductive Effect: The oxygen atoms in the ester group are highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect: The carbonyl group (C=O) can withdraw pi-electron density from the ring via resonance, as shown in the resonance structures where a positive charge develops on the ring. masterorganicchemistry.com

This electron withdrawal reduces the nucleophilicity of the benzene ring, making it less reactive towards incoming electrophiles. msu.edu Consequently, reactions like nitration or halogenation on tris(decyl) benzene-1,2,4-tricarboxylate require more forceful conditions than the same reactions on benzene.

| Substituent Type | Example Group | Effect on EAS Rate | Electronic Effect | Orientation |

|---|---|---|---|---|

| Activating | -R (Alkyl), -OH, -NH2 | Increases Rate | Electron-Donating (Inductive/Resonance) | Ortho, Para-Directing |

| Deactivating | -COOR (Ester), -NO2, -CN | Decreases Rate | Electron-Withdrawing (Inductive/Resonance) | Meta-Directing |

| Deactivating | -F, -Cl, -Br, -I (Halogens) | Decreases Rate | Electron-Withdrawing (Inductive) > Donating (Resonance) | Ortho, Para-Directing |

In addition to affecting reactivity, substituents determine the regioselectivity of the substitution on the ring. openstax.org Ester groups are classified as meta-directors because the deactivation they cause is most pronounced at the ortho and para positions. latech.edu When multiple substituents are present, their combined directing effects must be considered. uomustansiriyah.edu.iqpressbooks.pub

For tris(decyl) benzene-1,2,4-tricarboxylate, the directing influences of the three ester groups are as follows:

Ester at C1: Directs incoming electrophiles to the meta positions (C3 and C5).

Ester at C2: Directs incoming electrophiles to its meta positions (C4 and C6).

Ester at C4: Directs incoming electrophiles to its meta positions (C2 and C6).

The directing effects of the groups reinforce each other to some extent while also conflicting. The positions C2 and C4 are already substituted. The potential sites for a new electrophile are C3, C5, and C6.

Position C3: This position is meta to the C1 group but ortho to the C2 and C4 groups. It is sterically hindered, located between two substituents. pressbooks.pub

Position C5: This position is meta to the C1 and C4 groups. It is the least sterically hindered position.

Position C6: This position is meta to the C2 group but ortho to the C1 group.

Based on the additive effects, substitution is most likely to occur at the C5 position, which is meta to two of the existing ester groups and is sterically accessible. libretexts.org The C6 position is a secondary possibility, while the C3 position is the least likely to be attacked due to significant steric hindrance. pressbooks.pub

The mechanism for electrophilic aromatic substitution on tris(decyl) benzene-1,2,4-tricarboxylate follows the general two-step pathway. masterorganicchemistry.com

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This is a fast step that restores the stable aromatic π-system in the final substituted product. masterorganicchemistry.com

Reactions of the Ester Linkages

The three decyl ester functional groups on the molecule have their own characteristic reactivity, primarily involving nucleophilic acyl substitution at the carbonyl carbon. libretexts.org

Ester hydrolysis is the cleavage of an ester bond by reaction with water to yield a carboxylic acid and an alcohol. numberanalytics.comlibretexts.org In this case, hydrolysis of tris(decyl) benzene-1,2,4-tricarboxylate would produce 1,2,4-benzenetricarboxylic acid and decanol (B1663958). The reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, essentially the reverse of Fischer esterification. libretexts.orglibretexts.org

The carbonyl oxygen is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. libretexts.org

A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

A proton is transferred from the incoming water moiety to one of the oxygen atoms of the original ester's alkoxy group (-ODecyl), turning it into a good leaving group (decanol).

The tetrahedral intermediate collapses, expelling the decanol molecule and reforming the carbonyl group.

Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. libretexts.org

Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid product by the base. libretexts.org

A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. libretexts.org

A tetrahedral alkoxide intermediate is formed.

The intermediate collapses, reforming the carbonyl double bond and eliminating the decoxide ion (⁻ODecyl) as the leaving group.

| Condition | Catalyst | Mechanism | Key Features | Products |

|---|---|---|---|---|

| Acidic | H₃O⁺ | Nucleophilic Acyl Substitution | Reversible; equilibrium process. libretexts.org | 1,2,4-Benzenetricarboxylic Acid + Decanol |

| Basic | OH⁻ | Nucleophilic Acyl Substitution (Saponification) | Irreversible; uses a full equivalent of base. libretexts.org | 1,2,4-Benzenetricarboxylate Salt + Decanol |

Transesterification is a process where the alkoxy group (-OR) of an ester is exchanged with the alkoxy group of another alcohol (-OR'). It is a crucial reaction for converting one ester into another. researchgate.net For tris(decyl) benzene-1,2,4-tricarboxylate, reaction with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid or base catalyst would replace the decyl groups with methyl or ethyl groups, respectively, releasing decanol.

The mechanism is analogous to hydrolysis, but with an alcohol acting as the nucleophile instead of water. google.com

Acid-Catalyzed Pathway: The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. A tetrahedral intermediate is formed, and after proton transfers, the original alcohol (decanol) is eliminated.

Base-Catalyzed Pathway: A strong base generates an alkoxide from the new alcohol, which then acts as a potent nucleophile, attacking the ester's carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the original decoxide ion.

Transesterification is an equilibrium-controlled process. To favor the formation of the desired product, the reaction can be driven forward by using a large excess of the reactant alcohol or by removing the decanol by-product as it forms (e.g., through distillation). google.com

Reactivity of the Decyl Alkyl Chains

The three decyl groups attached to the benzene ring in 1,2,4-tris(decyl)benzene are the primary sites for several chemical transformations. Their reactivity is largely influenced by the presence of benzylic hydrogens, which are hydrogens on the carbon atom directly attached to the aromatic ring.

Oxidative Transformations of Long Alkyl Chains

The long alkyl chains of Benzene, 1,2,4-tris(decyl)- are susceptible to oxidation, particularly at the benzylic positions. msu.edu The presence of the benzene ring activates the C-H bonds at the benzylic carbon, making them more prone to cleavage. msu.edulibretexts.orglibretexts.org Strong oxidizing agents, such as hot acidic permanganate (B83412) solutions, can cleave the alkyl chains and oxidize the benzylic carbons to carboxylic acid groups. libretexts.orgpearson.comlibretexts.org This reaction proceeds regardless of the length of the alkyl chain, as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.org For industrial-scale operations, catalyzed air-oxidation is a preferred method. msu.edulibretexts.org

The general mechanism for this side-chain oxidation is believed to involve the initial breaking of a benzylic C-H bond. libretexts.org The resulting benzylic radical is stabilized by resonance with the aromatic ring, which explains the specificity of the attack at this position. libretexts.org

It is important to note that if the benzylic position is fully substituted (i.e., has no benzylic hydrogens), this oxidative degradation does not occur. libretexts.orglibretexts.org

Table 1: Products of Oxidative Transformations

| Reactant | Oxidizing Agent | Major Product(s) |

| Benzene, 1,2,4-tris(decyl)- | Hot acidic potassium permanganate | 1,2,4-Benzenetricarboxylic acid |

| Benzene, 1,2,4-tris(decyl)- | Catalyzed air-oxidation | Benzylic alcohols, aldehydes, or carboxylic acids |

Radical Reactions Involving Decyl Substituents

The benzylic hydrogens of the decyl substituents are activated towards free radical attack. msu.edulibretexts.orglibretexts.orglibretexts.org This is due to the relative weakness of the benzylic C-H bonds, which require less energy to break homolytically. libretexts.org The resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.orgutdallas.edu

A common radical reaction is benzylic bromination, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This reaction selectively replaces a benzylic hydrogen with a bromine atom, forming a benzylic halide. libretexts.orglibretexts.org This process occurs via a radical chain mechanism. libretexts.org

Electron-donating substituents on the aromatic ring can further stabilize the benzylic radical, increasing its reactivity towards oxidation and other radical reactions. numberanalytics.com

Table 2: Research Findings on Radical Reactions

| Reaction Type | Reagent | Key Finding |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Selectively substitutes a benzylic hydrogen with bromine. libretexts.org |

| General Radical Attack | Various radical initiators | Benzylic hydrogens are the primary site of attack due to resonance stabilization of the resulting radical. msu.edulibretexts.orglibretexts.org |

Catalytic Transformations Involving the Compound

While specific catalytic applications of Benzene, 1,2,4-tris(decyl)- are not extensively documented in the provided search results, its structural features suggest potential roles in catalysis, and general principles of alkylbenzene behavior in catalytic processes can be applied.

Role in Organic Catalysis (e.g., as a ligand or solvent additive)

The long, non-polar decyl chains of Benzene, 1,2,4-tris(decyl)- impart high lipophilicity. This property makes it a potential candidate for use as a non-polar solvent or a solvent additive in certain catalytic reactions, particularly those involving non-polar reactants. Its ability to solubilize hydrophobic compounds could be advantageous in multiphase catalytic systems.

Derivatives of similar tris-substituted benzenes, such as 1,3,5-tris(4-carboxyphenyl)benzene, are known to act as tritopic bridging ligands in the formation of metal-organic frameworks (MOFs), which have applications in catalysis. nih.gov While not a direct application of the parent compound, this suggests that functionalized derivatives of 1,2,4-tris(decyl)benzene could potentially serve as ligands in homogeneous catalysis. The long alkyl chains could influence the solubility and stability of the resulting metal complexes.

Deactivation Mechanisms in Heterogeneous Catalysis

In the context of heterogeneous catalysis, particularly in processes like alkylation of aromatics using zeolite catalysts, compounds like Benzene, 1,2,4-tris(decyl)- can be involved in catalyst deactivation. mdpi.comresearchgate.net The primary mechanism of deactivation in such systems is the formation of "coke," which are heavy, carbonaceous deposits that block the pores and cover the active sites of the catalyst. mdpi.comresearchgate.netscielo.org.mxresearchgate.net

The formation of this coke can arise from side reactions such as isomerization and oligomerization of the alkyl chains, as well as polyalkylation. mdpi.com The large size of the tris(decyl)benzene molecule and its potential reaction byproducts can lead to pore obstruction, preventing reactant molecules from reaching the catalytically active sites. mdpi.com This liquid coke can poison the active sites or physically block access to them. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For a compound like Benzene (B151609), 1,2,4-tris(decyl)-, with its combination of aromatic and long aliphatic domains, both 1D and 2D NMR techniques are essential.

High-resolution ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the three decyl chains. The aromatic region would feature signals characteristic of a 1,2,4-trisubstituted benzene ring. The aliphatic region would be dominated by the signals from the numerous methylene (B1212753) (CH₂) groups of the decyl chains, with the terminal methyl (CH₃) groups appearing as a distinct triplet.

The ¹³C NMR spectrum complements the proton data by showing the number of unique carbon environments. The aromatic carbons would appear in the typical downfield region (δ 120-150 ppm), while the aliphatic carbons of the decyl chains would be found in the upfield region (δ 10-40 ppm). Techniques like DEPT-135 or APT can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. usm.my

| Predicted ¹H NMR Data (CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity & Assignment |

| ~7.0-7.2 | Multiplet, 3H (Aromatic protons) |

| ~2.6 | Multiplet, 6H (Benzylic -CH₂- protons) |

| ~1.6 | Multiplet, 6H (-CH₂- β to the ring) |

| ~1.2-1.4 | Broad singlet/multiplet, 42H (Bulk methylene -(CH₂)₇- protons) |

| ~0.88 | Triplet, 9H (Terminal -CH₃ protons) |

| Predicted ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | 3C (Aromatic quaternary carbons attached to alkyls) |

| ~125-130 | 3C (Aromatic CH carbons) |

| ~35-36 | 3C (Benzylic -CH₂- carbons) |

| ~31-32 | 9C (Various non-equivalent -CH₂- carbons) |

| ~29-30 | Bulk signal (Multiple equivalent -CH₂- carbons) |

| ~22.7 | 3C (-CH₂- penultimate carbon) |

| ~14.1 | 3C (Terminal -CH₃ carbons) |

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be instrumental in confirming the sequence of protons within the decyl chains, showing correlations from the benzylic CH₂ protons through the aliphatic chain to the terminal methyl group. It would also clarify the coupling relationships between the three adjacent protons on the aromatic ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s), such as linking the aromatic proton signals to their specific aromatic carbon signals. usm.my

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For Benzene, 1,2,4-tris(decyl)-, the molecular formula is C₃₆H₆₆. The exact mass can be calculated and compared to the experimental value from an HRMS instrument (like MALDI-TOF or ESI-Q-TOF) to confirm the molecular formula with high confidence. rsc.org

| HRMS Data | |

| Parameter | Value |

| Molecular Formula | C₃₆H₆₆ |

| Calculated Exact Mass [M]⁺ | 506.5161 |

| Expected Observation | A measured m/z value matching the calculated exact mass to within a few parts per million (ppm). |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation to elucidate its structure. wikipedia.org For alkylbenzenes, fragmentation is typically dominated by cleavage at the benzylic position, which is energetically favorable.

Key expected fragmentation pathways for [C₃₆H₆₆]⁺ include:

Benzylic Cleavage: Loss of a C₉H₁₉ radical to form a stable benzylic or tropylium-type cation. This is often the most prominent fragmentation pathway for alkylbenzenes. docbrown.infolibretexts.org

Sequential Alkyl Chain Loss: Successive losses of smaller alkyl fragments from the decyl chains.

Aromatic Ring Fragments: The presence of a benzene ring is often indicated by characteristic low-mass ions at m/z 77 (phenyl cation) or 91 (tropylium cation). docbrown.infonih.gov

Analyzing these fragmentation patterns provides strong evidence for the presence and arrangement of the three decyl chains on the benzene core. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. The region just above 3000 cm⁻¹ corresponds to aromatic C-H stretching, while the strong bands just below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the decyl chains. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. Furthermore, the pattern of strong bands in the 650-900 cm⁻¹ region (C-H out-of-plane bending) is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, often give a strong Raman signal. faccts.de

| Characteristic Vibrational Frequencies | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3000 - 3100 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H Stretch (CH₂, CH₃) |

| ~1600, ~1470 | Aromatic C=C Ring Stretch |

| ~800 - 880 | C-H Out-of-Plane Bending (Characteristic of 1,2,4-trisubstitution) |

X-ray Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating such structures, provided that a suitable single crystal of the material can be grown. For a molecule like Benzene, 1,2,4-tris(decyl)-, which possesses a rigid aromatic core and flexible long alkyl chains, understanding its solid-state packing can provide insights into intermolecular interactions, polymorphism, and material properties.

In a hypothetical crystallographic study, a single crystal of Benzene, 1,2,4-tris(decyl)- would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to determine the unit cell dimensions, space group, and the electron density map, from which the atomic positions can be resolved.

Table 1: Hypothetical Crystallographic Data for Benzene, 1,2,4-tris(decyl)-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 10-15 |

| b (Å) | 20-30 |

| c (Å) | 40-50 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 8000-22500 |

| Z (molecules/unit cell) | 4-8 |

| Calculated Density (g/cm³) | 0.85-0.95 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and based on typical values for similar long-chain organic molecules.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the analysis of complex organic mixtures, offering powerful tools for the separation, identification, and quantification of individual components. For a compound like Benzene, 1,2,4-tris(decyl)-, which may be synthesized along with other isomers (e.g., 1,2,3- and 1,3,5-tris(decyl)benzene) and side products, chromatographic methods are essential for assessing its purity and for the isolation of the desired isomer.

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. Given the long alkyl chains, Benzene, 1,2,4-tris(decyl)- is expected to have a relatively high boiling point, making it amenable to GC analysis, particularly with high-temperature capillary columns. GC, especially when coupled with a mass spectrometer (GC/MS), is a powerful tool for both qualitative and quantitative analysis. usgs.gov

The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase coated on the inside of a long, thin capillary column. For the separation of isomers of alkylbenzenes, the choice of the stationary phase is critical. A non-polar stationary phase, such as one based on polydimethylsiloxane, would primarily separate the isomers based on their boiling points. sigmaaldrich.com To achieve better separation of structural isomers, a more polar stationary phase might be employed to exploit differences in polarity and shape. researchgate.net

Table 2: Typical GC Parameters for the Analysis of Long-Chain Alkylbenzenes

| Parameter | Typical Value |

| Column | Capillary column (e.g., DB-5ms, HP-1ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow rate of 1-2 mL/min |

| Injector Temperature | 300-320 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 320 °C, hold for 10-20 min. scirp.org |

| Detector | Flame Ionization Detector (FID) for quantification, Mass Spectrometer (MS) for identification. usgs.gov |

| Expected Retention Time | The elution order would depend on the boiling points and interactions with the stationary phase. Generally, more branched isomers have lower boiling points than their linear counterparts. For trisubstituted benzenes, the elution order of isomers can be complex. |

Note: This table presents typical parameters that would be a starting point for method development for the analysis of Benzene, 1,2,4-tris(decyl)-.

For compounds that are not sufficiently volatile or are thermally labile, high-performance liquid chromatography (HPLC) is the separation technique of choice. While Benzene, 1,2,4-tris(decyl)- can be analyzed by GC, HPLC offers an alternative, particularly for preparative scale separations or for the analysis of related, less volatile compounds. researchgate.net

In HPLC, the separation is achieved by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. For a non-polar compound like Benzene, 1,2,4-tris(decyl)-, reversed-phase HPLC is the most suitable mode. In this mode, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase.

The separation mechanism in reversed-phase HPLC is primarily based on the hydrophobic interactions between the analytes and the stationary phase. The highly non-polar decyl chains of Benzene, 1,2,4-tris(decyl)- will interact strongly with the C18 stationary phase, leading to long retention times with highly aqueous mobile phases. Therefore, a mobile phase with a high proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) would be required for elution. researchgate.netresearchgate.net

Table 3: Typical HPLC Parameters for the Analysis of Long-Chain Alkylbenzenes

| Parameter | Typical Value |

| Column | Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water. For a compound as non-polar as Benzene, 1,2,4-tris(decyl)-, a high percentage of organic solvent (e.g., 90-100% acetonitrile or methanol) would likely be necessary. researchgate.netresearchgate.net |

| Flow Rate | 0.5-1.5 mL/min |

| Column Temperature | Ambient to 40 °C |

| Detector | UV detector set at a wavelength where the benzene ring absorbs (e.g., ~254 nm). For compounds without a chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC/MS) could be used. nih.gov |

| Expected Retention Time | With a C18 column and a high organic content mobile phase, the retention time would be influenced by the subtle differences in hydrophobicity among the isomers. Separation of positional isomers can be challenging and may require optimization of the mobile phase composition and temperature. |

Note: This table outlines typical starting conditions for the HPLC analysis of Benzene, 1,2,4-tris(decyl)-.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Stability Analysis

The electronic properties of Benzene (B151609), 1,2,4-tris(decyl)- are governed by the interplay between the aromatic π-system of the benzene ring and the electron-donating effects of the three long alkyl chains.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzene, 1,2,4-tris(decyl)-, DFT calculations, often using functionals like B3LYP or PBE with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its optimized molecular geometry. These calculations would yield key parameters such as bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state.

Furthermore, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. The HOMO-LUMO energy gap provides an approximation of the molecule's stability and the energy required for electronic excitation. For alkylbenzenes, the alkyl chains are known to have a modest electron-donating effect, which would be expected to raise the HOMO energy and slightly lower the LUMO energy compared to unsubstituted benzene, thus reducing the energy gap. Studies on other substituted benzenes support this trend. mdpi.comeuropa.eu

Illustrative Data Table: Calculated Electronic Properties of Benzene, 1,2,4-tris(decyl)- (Note: The following data are illustrative examples of what a DFT calculation would yield and are based on typical values for similar alkylated aromatic compounds.)

| Property | Calculated Value | Unit |

| Energy of HOMO | -6.50 | eV |

| Energy of LUMO | -0.25 | eV |

| HOMO-LUMO Gap | 6.25 | eV |

| Dipole Moment | 0.45 | Debye |

| Total Energy | -1550.75 | Hartrees |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used for high-accuracy computations. rsc.org

For Benzene, 1,2,4-tris(decyl)-, these methods would be used for energy minimization to find the most stable geometric conformation. Following optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the assumption of a harmonic potential and the limitations of the theoretical level, and thus are frequently scaled by an empirical factor to improve agreement with experiment. aip.org The predicted vibrational spectra would help in assigning experimental bands to specific molecular motions, such as C-H stretches of the aromatic ring, C-C stretches within the ring, and various bending and stretching modes of the long decyl chains. nih.gov

Illustrative Data Table: Predicted Vibrational Frequencies for Key Modes of Benzene, 1,2,4-tris(decyl)- (Note: These are representative frequencies for characteristic vibrational modes based on similar molecules.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of H atoms on the benzene ring |

| Aliphatic C-H Stretch | 2960 - 2850 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the decyl chains |

| Aromatic C=C Stretch | 1620 - 1580 | In-plane stretching of the benzene ring carbons |

| CH₂ Scissoring | 1470 - 1450 | Bending of the methylene (B1212753) groups in the decyl chains |

| Ring Breathing | ~1000 | Symmetric expansion and contraction of the benzene ring |

Conformational Analysis of Alkyl Chains and Overall Molecular Architecture

Due to the high computational cost of quantum methods for such a large molecule, Molecular Mechanics (MM) and Molecular Dynamics (MD) are the preferred techniques for exploring the vast conformational space. nih.gov MM uses classical force fields (e.g., MMFF, AMBER) to calculate the potential energy of a molecule as a function of its atomic coordinates. whiterose.ac.uk A conformational search can be performed using methods like Monte Carlo, which involves random rotations around single bonds followed by energy minimization to identify low-energy conformers. nih.gov

The results from MM conformational searches and MD simulations can be used to construct an energetic landscape, or potential energy surface (PES). This landscape maps the potential energy of the molecule as a function of one or more geometric parameters, typically the dihedral angles of the alkyl chains.

Illustrative Data Table: Relative Energies of Hypothetical Low-Energy Conformers (Note: This table illustrates how the relative stabilities of different rotamers, defined by the dihedral angles of the decyl chains, would be presented.)

| Conformer ID | Dihedral Angles (τ₁, τ₂, ... τₙ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum | all-trans | 0.00 | 45 |

| Rotamer A | gauche at C1-C2 (chain 1) | +0.8 | 20 |

| Rotamer B | gauche at C1-C2 (chain 2) | +0.9 | 15 |

| Rotamer C | gauche at C1-C2 (chain 4) | +1.2 | 8 |

| Other | ... | >1.5 | <12 |

Reaction Mechanism Modeling

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving Benzene, 1,2,4-tris(decyl)-. Such studies are crucial for understanding its reactivity and predicting potential products. For instance, electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives.

Using DFT, one could model the reaction pathway for a process like nitration or halogenation. This involves locating the structures of the reactants, products, any intermediates (like the sigma complex or Wheland intermediate), and the transition states that connect them. Calculating the energies of these species allows for the construction of a reaction energy profile. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is the key determinant of the reaction rate.

For Benzene, 1,2,4-tris(decyl)-, the three alkyl groups are ortho-, para-directing and activating. Modeling would help predict the regioselectivity of a substitution reaction, determining whether an incoming electrophile would preferentially add to the C3, C5, or C6 position of the ring, taking into account both electronic and steric effects from the bulky decyl groups.

Transition State Searches for Key Synthetic Steps

The synthesis of 1,2,4-tris(decyl)benzene is most commonly achieved via Friedel-Crafts reactions. nih.govtandfonline.com Computational transition state analysis is crucial for understanding the kinetics and mechanisms of these synthetic steps, particularly for predicting reaction feasibility and identifying rate-determining steps. e3s-conferences.org

The primary method, Friedel-Crafts alkylation, involves the reaction of benzene with a decyl halide (e.g., 1-chlorodecane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The mechanism proceeds through the formation of a decyl carbocation electrophile. However, primary carbocations are prone to rapid rearrangement via hydride shifts to form more stable secondary carbocations. libretexts.org This makes direct alkylation to obtain the linear decyl chain challenging, as it would likely result in a mixture of isomers.

A more controlled approach is the Friedel-Crafts acylation, using decanoyl chloride, followed by a reduction of the resulting ketone (e.g., via Clemmensen or Wolff-Kishner reduction). libretexts.org The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, ensuring the linearity of the attached chain. To synthesize the 1,2,4-trisubstituted product, a multi-step process would be necessary.

Theoretical calculations, particularly using Density Functional Theory (DFT), can model the energy profiles of these reactions. scielo.brresearchgate.net For the alkylation reaction, computational studies can locate the transition state for the electrophilic attack of the decyl carbocation on the benzene ring. This step, leading to the formation of a resonance-stabilized carbocation known as the Wheland intermediate, is often the rate-determining one. researchgate.net The geometry of this transition state involves the partial formation of a new carbon-carbon bond and the disruption of the aromatic system.

Table 1: Computational Analysis of Transition States in Synthesis

| Synthetic Step | Reactants | Intermediate | Transition State Characteristics | Computational Method |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene, Decyl Chloride, AlCl₃ | Decyl carbocation, Wheland intermediate | C-C bond formation between benzene and the carbocation; partial positive charge delocalized on the ring. | DFT, Ab initio methods |

| Hydride Shift | Primary decyl carbocation | Secondary decyl carbocation | Migration of a hydride ion from an adjacent carbon to the cationic center. | DFT |

| Friedel-Crafts Acylation | Benzene, Decanoyl Chloride, AlCl₃ | Acylium ion, Wheland intermediate | C-C bond formation between benzene and the electrophilic carbonyl carbon of the acylium ion. | DFT |

| Clemmensen Reduction | Tris(decanoyl)benzene, Zn(Hg), HCl | Not applicable (surface mechanism) | Complex, multi-step electron and proton transfers on the zinc amalgam surface. | Difficult to model accurately with standard quantum methods. |

Computational Prediction of Reactivity and Selectivity in EAS

Computational methods are highly effective for predicting the reactivity and regioselectivity of further electrophilic aromatic substitution (EAS) on the 1,2,4-tris(decyl)benzene ring. rsc.org The three existing decyl groups are electron-donating alkyl groups, which activate the ring towards further substitution and are ortho, para-directors. masterorganicchemistry.com

To predict where a fourth electrophile would add, the directing effects of the existing groups must be considered:

1-decyl group: Directs to positions 2 (substituted), 6 (ortho), and 4 (para, substituted).

2-decyl group: Directs to positions 1 (substituted), 3 (ortho), and 5 (para).

4-decyl group: Directs to positions 3 (ortho), 5 (ortho), and 1 (para, substituted).

The directing effects show a strong cooperative activation towards positions 3 and 5. Position 6 is activated by only one alkyl group and is significantly sterically hindered by the adjacent groups at positions 1 and 2. Therefore, substitution is strongly favored at positions 3 and 5.

Computational models can quantify this preference. A common method involves calculating the relative energies of the possible σ-complex (Wheland) intermediates formed upon attack at each available position (C3, C5, and C6). diva-portal.org The transition state leading to the most stable intermediate will have the lowest activation energy, corresponding to the major product. An alternative approach calculates the proton affinity at each site; the position with the highest proton affinity is generally the most reactive towards electrophiles. nih.gov

Table 2: Predicted Regioselectivity for Further EAS on 1,2,4-Tris(decyl)benzene

| Position of Attack | Directing Groups | Steric Hindrance | Predicted Relative Energy of σ-Complex | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Activated by 2-decyl (ortho) and 4-decyl (ortho) | Moderate | Lowest | High |

| C5 | Activated by 2-decyl (para) and 4-decyl (ortho) | Low | Low | High |

| C6 | Activated by 1-decyl (ortho) | High | Highest | Very Low |

Intermolecular Interactions and Self-Assembly Studies

The structure of 1,2,4-tris(decyl)benzene, with its combination of a polarizable aromatic core and long, flexible, nonpolar alkyl chains, gives rise to complex intermolecular interactions that can be explored through computational modeling.

Modeling Interactions with Solvents and Other Molecules

The interactions of 1,2,4-tris(decyl)benzene are governed primarily by non-covalent forces. The long decyl chains lead to significant van der Waals (dispersion) forces and hydrophobic effects, while the benzene ring can engage in π-π stacking and CH-π interactions. rsc.org Computational studies have shown that in long-chain alkylbenzenes, the alkyl chain can fold back to interact with the aromatic π-cloud, an intramolecular dispersive attraction that influences the molecule's conformation. rsc.org

Molecular dynamics (MD) simulations are a powerful tool for studying these interactions in a condensed phase. aip.org By simulating a system containing many molecules of 1,2,4-tris(decyl)benzene and a solvent, one can model the solvation process and analyze the local structure of the solvent around the solute. diva-portal.org For example, in a nonpolar solvent like heptane, the alkyl chains would be well-solvated, whereas in a polar solvent, the chains would likely aggregate due to hydrophobic effects.

Quantum mechanical (QM) calculations, such as DFT with dispersion corrections (DFT-D), can provide highly accurate calculations of interaction energies between the molecule and specific solvent molecules or other solutes. chemrxiv.orgmdpi.com These methods are essential for accurately capturing the weak intermolecular forces that dictate the molecule's behavior. mdpi.comweebly.com

Table 3: Intermolecular Interactions and Computational Modeling Techniques

| Type of Interaction | Description | Relevant Molecular Part | Computational Method |

|---|---|---|---|

| Dispersion Forces | Weak, transient attractions due to correlated electron movements. | Entire molecule, especially alkyl chains. | MD, DFT-D, CCSD(T) |

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution. | Decyl chains. | MD simulations |

| π-π Stacking | Attraction between the electron clouds of aromatic rings. | Benzene core. | DFT-D, MD |

| CH-π Interactions | Interaction between a C-H bond and a π-system. | Alkyl chains and benzene core. | QM calculations |

Investigation of Supramolecular Assembly Potential (analogous to MOF linkers)

While 1,2,4-tris(decyl)benzene itself lacks the coordinating functional groups (e.g., carboxylates, nitrogen heterocycles) typical of linkers used in Metal-Organic Frameworks (MOFs), its structural motifs are highly relevant to self-assembly. nih.gov The molecule can be considered a building block, or tecton, for constructing supramolecular architectures driven by non-covalent interactions. acs.org

The key driving forces for its self-assembly are the hydrophobic interactions between the long alkyl chains and potential π-π stacking of the benzene cores. acs.org In suitable solvents or in the solid state, molecules of this type can organize into ordered structures. For instance, star-shaped molecules with a central aromatic core and multiple peripheral alkyl chains are known to form columnar liquid crystal phases, where the aromatic cores stack into columns surrounded by a fluid-like matrix of interdigitated alkyl chains. rsc.org

Computational modeling, especially coarse-grained or all-atom MD simulations, can be used to predict the aggregation behavior of 1,2,4-tris(decyl)benzene. researchgate.net These simulations can reveal whether the molecules tend to form micelles, lamellar (layered) structures, or columnar assemblies under different conditions. By analyzing the trajectories of many molecules over time, researchers can identify stable, ordered packing arrangements and understand the thermodynamic driving forces behind their formation. Such studies are analogous to the design of organic linkers for supramolecular materials, where the geometry and intermolecular interactions of the building block dictate the final structure. mdpi.com

Table 4: Supramolecular Assembly Potential

| Structural Feature | Role in Self-Assembly | Potential Supramolecular Structure | Analogous System |

|---|---|---|---|

| Aromatic Core | π-π stacking, rigid center | Columnar stacks, layered sheets | Discotic liquid crystals, graphitic materials |

| Three Long Alkyl Chains | Van der Waals forces, space-filling, phase separation | Micelles, vesicles, interdigitated layers | Surfactants, lipids, block copolymers |

| Asymmetric Substitution (1,2,4) | May induce specific packing motifs or frustrate simple crystalline packing | Complex liquid crystal phases, glassy states | Asymmetric discotic molecules |

Advanced Analytical Methodologies for Complex Alkylated Aromatics

Coupled and Hyphenated Techniques

Coupled and hyphenated analytical techniques are indispensable for the detailed characterization of complex alkylated aromatics. By combining the separation power of chromatography with the identification capabilities of mass spectrometry and other selective detectors, these methods provide a comprehensive understanding of the sample composition.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the qualitative and quantitative analysis of volatile and semi-volatile alkylated aromatic compounds. researchgate.netrdd.edu.iq For a compound like Benzene (B151609), 1,2,4-tris(decyl)-, GC-MS allows for the separation of different isomers and provides detailed structural information through mass spectral fragmentation patterns. researchgate.net The choice of the capillary column is critical for achieving optimal separation. Columns with stationary phases like VF-5ms are often employed for their ability to resolve complex mixtures of isomers. researchgate.netrdd.edu.iq

Typical GC-MS operating conditions for the analysis of related long-chain alkylbenzenes, which can be adapted for Benzene, 1,2,4-tris(decyl)-, are summarized in the table below. researchgate.netrdd.edu.iq

| Parameter | Value |

| Column Type | VF-5ms Capillary Column |

| Column Temperature | 180°C |

| Injector Temperature | 250°C |

| Detector Temperature | 275°C |

| Carrier Gas | Nitrogen |

| Flow Rate | 2.5 mL/min |

| Sample Size | 0.25 µL |

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) serves as a complementary technique, particularly for less volatile or thermally labile alkylated aromatics. While specific applications for Benzene, 1,2,4-tris(decyl)- are not extensively documented, the principles of HPLC-MS for separating complex hydrocarbon mixtures are well-established. Normal-phase HPLC with silica (B1680970) columns can be used to fractionate samples prior to MS analysis, aiding in the isolation of target analytes from complex matrices. nih.gov

Aromatic-Selective Size Exclusion Chromatography (ASSEC) is a specialized liquid chromatography technique used to determine the alkyl carbon atom distributions in aromatic compounds. researchgate.netnih.gov This method separates molecules based on their size, which for alkylated aromatics, is directly related to the extent of alkylation. researchgate.netnih.gov By using a combination of specific stationary phases, such as amino-bonded silica, and a suitable mobile phase like dichloromethane, ASSEC can effectively separate aromatic compounds based on their alkylation patterns. researchgate.netnih.gov

This technique is particularly valuable for characterizing high-boiling petroleum fractions where an increase in the molecular weight of aromatic species is linked to an increase in alkylation. researchgate.netnih.gov The elution profile from an ASSEC system can provide an average compositional information and can be used to assess the distribution of alkyl chains on the aromatic ring of compounds like Benzene, 1,2,4-tris(decyl)-. researchgate.net

Quantitative Determination and Trace Analysis

The accurate quantification of Benzene, 1,2,4-tris(decyl)- and other highly alkylated aromatics, especially at trace levels, requires the development of sensitive and robust analytical methods.

Achieving ultra-sensitive detection limits is critical for trace analysis. For analogous linear alkyl benzenes, methods have been developed with detection limits in the molar range of 10-4 to 10-5. researchgate.netrdd.edu.iq For instance, the detection limit for decyl benzene has been reported to be as low as 7.6 x 10-5 molar. researchgate.netrdd.edu.iq These sensitive methods often rely on optimized GC-MS parameters and highly selective detectors.

For trace level determination of benzene and its derivatives in various matrices, techniques such as headspace solid-phase microextraction (HS-SPME) coupled to cryo-trap GC-MS have been shown to achieve detection limits at the sub-ng/L level. nih.gov While these are for smaller benzene compounds, the principles can be adapted for larger molecules like Benzene, 1,2,4-tris(decyl)- with appropriate modifications to the extraction and detection parameters. The table below presents detection limits achieved for related benzene compounds.

| Compound | Detection Limit |

| Decyl Benzene | 7.6 x 10-5 Molar researchgate.netrdd.edu.iq |

| Undecyl Benzene | 3.3 x 10-4 Molar researchgate.netrdd.edu.iq |

| Dodecyl Benzene | 3.4 x 10-4 Molar researchgate.netrdd.edu.iq |

| Tridecyl Benzene | 1.2 x 10-4 Molar researchgate.netrdd.edu.iq |

| Benzene (in water) | 0.04 ng/L nih.gov |

| 1,2,4-Trimethylbenzene (B165218) | 0.01 ppm nih.govresearchgate.net |

Calibration and Validation Protocols for Complex Matrices

Robust calibration and validation protocols are essential for ensuring the accuracy and precision of quantitative analysis in complex matrices. For the quantitative determination of linear alkyl benzenes, calibration curve and area normalization methods have been successfully applied. researchgate.netrdd.edu.iq These methods have demonstrated high accuracy, with relative errors between -0.072 to 0.904, and precision (RSD%) not exceeding 0.7. researchgate.netrdd.edu.iq High recovery rates, typically between 98.59% and 99.8%, further validate the reliability of these methods. researchgate.netrdd.edu.iq

Validation protocols, in line with guidelines from the International Conference on Harmonization (ICH), involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net For complex matrices, the validation process must also account for potential matrix effects that could interfere with the analysis.

Sample Preparation Strategies for Highly Alkylated Compounds

Effective sample preparation is a critical step for the successful analysis of highly alkylated compounds, as it involves isolating the analytes of interest from potentially interfering matrix components. researchgate.net For complex matrices such as petroleum products, a multi-step approach is often necessary. nih.gov

One common strategy involves an initial separation step using size exclusion chromatography to remove high molecular weight components. nih.gov This is followed by a more selective purification step, such as solid-phase extraction (SPE), to isolate the fraction containing the target aromatic compounds. nih.gov In some cases, for the analysis of polycyclic aromatic hydrocarbons (PAHs) in heavy gas oil fractions, a precipitation step is first used to remove waxes, followed by fractionation using normal-phase HPLC with a silica column. nih.gov

Extraction and Enrichment Techniques

The accurate analysis of complex alkylated aromatics such as Benzene, 1,2,4-tris(decyl)- is predicated on effective extraction and enrichment from the sample matrix. Given the lipophilic nature of long-chain alkylbenzenes, sample preparation methodologies are designed to isolate these compounds from complex environmental or industrial samples. Common matrices include sediment, water, and biological tissues, each presenting unique challenges for extraction.

Solid-phase extraction (SPE) is a widely employed technique for the extraction of long-chain alkylbenzenes from aqueous samples. This method involves passing the liquid sample through a solid adsorbent material, which retains the analytes of interest. Subsequent elution with a small volume of an appropriate solvent allows for the concentration of the analytes. For more complex solid matrices like sediments, solvent extraction is a common approach. Techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) are utilized to efficiently remove the target compounds from the solid sample. The choice of solvent is critical and is typically a non-polar or moderately polar organic solvent like hexane (B92381), dichloromethane, or a mixture thereof, to match the polarity of the target alkylated aromatics.

Solid-phase microextraction (SPME) offers a solvent-free alternative for extracting volatile and semi-volatile organic compounds. thermofisher.com In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace). thermofisher.com The analytes partition onto the fiber, which is then thermally desorbed in the injection port of a gas chromatograph. thermofisher.com This technique is particularly useful for clean matrices or for screening purposes.

For industrial applications, such as the analysis of alkylation products, direct injection following dilution in a suitable solvent may be feasible if the sample is relatively clean and the analyte concentration is high. However, in most analytical scenarios, a concentration step is necessary to achieve the required detection limits.

| Technique | Matrix | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Water, Liquid Samples | Analyte partitioning between a solid sorbent and a liquid sample. | High enrichment factors, variety of sorbents available. | Can be prone to clogging with high particulate matter. |

| Solvent Extraction (e.g., Soxhlet, PLE) | Sediments, Tissues, Solid Samples | Extraction of analytes based on their solubility in a specific solvent. | Efficient for complex solid matrices, can handle larger sample sizes. | Requires significant solvent volumes, can be time-consuming. |

| Solid-Phase Microextraction (SPME) | Water, Air (Headspace) | Partitioning of analytes onto a coated fiber. thermofisher.com | Solvent-free, simple, and can be automated. thermofisher.com | Fiber fragility, limited sample capacity, potential for matrix effects. researchgate.net |

Interference Removal and Matrix Effects Mitigation

Following extraction, the sample extract often contains a complex mixture of co-extracted compounds that can interfere with the analysis of Benzene, 1,2,4-tris(decyl)-. These interferences can mask the analyte signal, cause ion suppression in mass spectrometry, and lead to inaccurate quantification. Therefore, cleanup steps are crucial to remove these interfering compounds.

A common approach for cleanup is the use of column chromatography. The extract is passed through a column packed with an adsorbent material such as silica gel or alumina. By using solvents of increasing polarity, fractions containing different classes of compounds can be selectively eluted. For long-chain alkylbenzenes, which are non-polar, this technique is effective in separating them from more polar co-extractants.

The analysis of complex hydrocarbon fractions, such as those containing various isomers of long-chain alkylbenzenes, often presents challenges due to co-elution. usgs.gov For instance, linear alkylbenzenes (LABs) and tetrapropylene-based alkylbenzenes (TABs) can partially co-elute, complicating their individual quantification. usgs.gov The use of high-resolution gas chromatography (GC) with appropriate columns is essential to achieve the best possible separation of these complex mixtures.

Matrix effects, particularly in gas chromatography-mass spectrometry (GC-MS), can significantly impact the accuracy of results. These effects arise from co-eluting matrix components that can enhance or suppress the ionization of the target analyte in the MS source. To mitigate matrix effects, several strategies can be employed. The use of matrix-matched standards, where calibration standards are prepared in an extract of a blank matrix similar to the sample, helps to compensate for these effects.

Another powerful tool for overcoming interferences is the use of selected ion monitoring (SIM) in GC-MS. usgs.gov By monitoring only specific ions characteristic of the target analyte, the signal-to-noise ratio can be significantly improved, even in complex mixtures. usgs.gov For long-chain alkylbenzenes, characteristic ions such as m/z 91, 92, and 105 are often used for quantification. usgs.gov In cases of severe interference, two-dimensional gas chromatography (GCxGC) can provide enhanced separation power, separating analytes from matrix interferences in a second dimension.

| Challenge | Mitigation Strategy | Description |

| Co-extracted Polar Compounds | Column Chromatography (Silica/Alumina) | Separates non-polar analytes like alkylated benzenes from more polar interferences. |

| Co-eluting Isomers (e.g., LABs and TABs) | High-Resolution Gas Chromatography | Utilizes long capillary columns with appropriate stationary phases to improve separation. usgs.gov |

| Matrix-Induced Signal Suppression/Enhancement | Matrix-Matched Calibration | Prepares calibration standards in a blank matrix extract to mimic the sample matrix effects. |

| Complex Sample Matrix | Selected Ion Monitoring (SIM) in GC-MS | Increases selectivity and sensitivity by monitoring only characteristic ions of the analyte. usgs.gov |

| Severe Co-elution and Matrix Overlap | Two-Dimensional Gas Chromatography (GCxGC) | Provides superior separation by employing two different chromatographic columns. researchgate.net |

Environmental Fate and Biogeochemical Transformation Studies

Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of Benzene (B151609), 1,2,4-tris(decyl)- is expected to be initiated by the oxidation of one of the decyl side chains, followed by the cleavage of the aromatic ring. This multi-step process is facilitated by a variety of microorganisms capable of producing the necessary oxidative enzymes.

The initial aerobic attack on the long alkyl chains of Benzene, 1,2,4-tris(decyl)- is a critical step in its degradation. This process typically involves a combination of ω-oxidation and β-oxidation, analogous to the metabolism of fatty acids.

ω-Oxidation : This pathway commences with the oxidation of the terminal methyl group (the ω-carbon) of one of the decyl chains. This reaction is catalyzed by a class of enzymes known as monooxygenases, such as those belonging to the cytochrome P450 family. The process proceeds in a stepwise manner:

The terminal methyl group is hydroxylated to form a primary alcohol.

The alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.

Finally, the aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a phenyl-substituted fatty acid. wikipedia.org

β-Oxidation : Once the alkyl chain is converted to a carboxylic acid, it can undergo β-oxidation. This is a cyclical process where two-carbon units are sequentially cleaved from the carboxyl end of the fatty acid chain in the form of acetyl-CoA. Each cycle involves four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. The acetyl-CoA produced can then enter the tricarboxylic acid (TCA) cycle, generating energy for the microbial cell. This process continues until the alkyl chain is significantly shortened, leading to intermediates that can undergo aromatic ring cleavage.

The presence of the bulky benzene ring may influence the efficiency of these enzymatic processes. The position of the alkyl chains on the ring (1,2,4-substitution) could also create steric hindrance, potentially affecting the rate of degradation.

Table 1: Key Enzymes in Aerobic Alkyl Chain Oxidation

| Oxidation Step | Enzyme Class | Function |

|---|---|---|

| ω-Oxidation | Cytochrome P450 Monooxygenases | Initial hydroxylation of the terminal methyl group. |

| Alcohol Dehydrogenase | Oxidation of the primary alcohol to an aldehyde. | |

| Aldehyde Dehydrogenase | Oxidation of the aldehyde to a carboxylic acid. | |

| β-Oxidation | Acyl-CoA Dehydrogenase | Introduction of a double bond. |

| Enoyl-CoA Hydratase | Addition of water across the double bond. | |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of the hydroxyl group. | |

| Thiolase | Cleavage of the two-carbon acetyl-CoA unit. |

Following the shortening of the alkyl chains, the aromatic ring becomes more susceptible to oxidative attack. The aerobic cleavage of the benzene ring is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a dihydroxylated intermediate, most commonly a catechol or a protocatechuate derivative.

For a 1,2,4-trisubstituted benzene, the initial dioxygenase attack could theoretically occur at different positions on the ring. The subsequent cleavage of the dihydroxylated ring can proceed via two main pathways:

Ortho-cleavage : The bond between the two hydroxyl groups is cleaved by a catechol 1,2-dioxygenase, resulting in the formation of cis,cis-muconic acid derivatives.

Meta-cleavage : The bond adjacent to one of the hydroxyl groups is cleaved by a catechol 2,3-dioxygenase, leading to the formation of 2-hydroxymuconic semialdehyde derivatives.

These ring-cleavage products are then further metabolized through a series of reactions into intermediates of central metabolic pathways, such as the TCA cycle, ultimately leading to complete mineralization to carbon dioxide and water. ethz.chnih.gov

The complete mineralization of complex molecules like Benzene, 1,2,4-tris(decyl)- often requires the synergistic action of a diverse microbial community. While specific degraders for this compound have not been identified, studies on the biodegradation of other long-chain alkylbenzenes, polycyclic aromatic hydrocarbons (PAHs), and alkanes have revealed the involvement of various bacterial and fungal genera.

Table 2: Representative Microbial Genera Involved in the Aerobic Degradation of Aromatic and Aliphatic Hydrocarbons

| Microbial Group | Genera | Known Degradative Capabilities |

|---|---|---|

| Bacteria | Pseudomonas | Degradation of a wide range of aromatic and aliphatic hydrocarbons. frontiersin.org |

| Rhodococcus | Known for their ability to degrade hydrophobic compounds, including long-chain alkanes and PAHs. mdpi.com | |

| Alcanivorax | Specialized in the degradation of linear and branched alkanes. oup.com | |

| Mycobacterium | Capable of degrading high molecular weight PAHs. oup.com | |

| Bacillus | Degradation of various hydrocarbons. mdpi.com | |

| Fungi | Aspergillus | Known to produce enzymes that can degrade complex organic pollutants. mdpi.com |

| Penicillium | Implicated in the degradation of PAHs. mdpi.com |

A microbial consortium capable of degrading Benzene, 1,2,4-tris(decyl)- would likely be dominated by bacteria that can initiate the oxidation of the long alkyl chains, followed by the proliferation of species that can metabolize the resulting intermediates and cleave the aromatic ring.